2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-7-17-12-13(22-7)11(8-2-4-9(15)5-3-8)18-19(14(12)21)6-10(16)20/h2-5H,6H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHQUYVEMWVNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a condensation reaction with hydrazine derivatives.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a substitution reaction, often using a fluorinated benzene derivative.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives ()
Example Compound: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19).
Key Differences :
Pyrimido[4,5-d][1,3]oxazine Derivatives ()
Example Compounds :
- 16c: N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide.
- 16d : Isopropyl variant of 16c.
Key Differences :
- The pyrimido[4,5-d][1,3]oxazine core in 16c/16d introduces oxygen instead of sulfur, reducing aromatic thiazole character.
Coumarin-Acetamide Hybrids ()
Example Compounds :
- N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.
Key Differences :
- The coumarin-thiazolidinone hybrid in prioritizes antioxidant activity via radical scavenging, whereas the target compound’s thiazolo[4,5-d]pyridazin core may favor kinase inhibition or receptor binding.
Biological Activity
The compound 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 273.32 g/mol. The structure features a thiazolo-pyridazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₃OS |
| Molecular Weight | 273.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazolo[4,5-d]pyridazine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
- Acetamide Formation: The thiazolo-pyridazine intermediate is then reacted with acetic anhydride to introduce the acetamide group.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyridazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, specifically targeting monoamine oxidase (MAO). Inhibitors of MAO are crucial in treating neurodegenerative disorders such as Alzheimer's disease. A related study demonstrated that pyridazinone derivatives exhibited potent MAO-B inhibition with IC50 values as low as 0.013 µM . This suggests that this compound could possess similar inhibitory effects.
Cytotoxicity Studies
Cytotoxicity assays conducted on fibroblast cell lines (L929) revealed varying degrees of toxicity among related compounds. For example, some derivatives showed no significant cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile . Further studies are needed to assess the specific cytotoxicity of this compound.
Case Studies
- Pyridazinone Derivatives: A series of pyridazinone compounds were synthesized and evaluated for their biological activity. Notably, compounds with fluorinated phenyl groups exhibited enhanced MAO-B inhibition and lower cytotoxicity compared to non-fluorinated analogs .
- Thiazole-Based Compounds: Research on thiazole derivatives has shown promising results in antimicrobial activity against resistant strains of bacteria, suggesting that modifications to the thiazole ring can lead to improved efficacy .
Q & A
Q. What are the standard synthetic routes for 2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
The synthesis typically involves multi-step reactions starting with cyclocondensation of thiazole precursors and subsequent functionalization. Key steps include:
- Thiazole ring formation : Using phosphorus pentasulfide or thiourea derivatives to construct the thiazolo[4,5-d]pyridazin core .
- Acetamide coupling : Reaction of the intermediate with chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Characterization relies on:
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include:
- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .
- Solubility testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Reaction optimization : Use design of experiments (DoE) to vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading .
- Flow chemistry : Continuous flow systems to improve heat/mass transfer and reduce side reactions .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases) .
- Metabolomic profiling : LC-MS/MS to identify metabolite interference or off-target effects .
- Comparative studies : Test analogs (e.g., 4-chlorophenyl or morpholino derivatives) to isolate structure-activity relationships (SAR) .
Q. How can computational methods guide the design of analogs with improved pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger to predict binding modes to targets like COX-2 or EGFR .
- ADMET prediction : SwissADME or ADMETLab 2.0 to optimize logP (<3), TPSA (80–120 Ų), and CYP450 inhibition profiles .
- Free-energy perturbation (FEP) : Assess the impact of substituent changes (e.g., fluorophenyl vs. thienyl) on binding affinity .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes (e.g., with tubulin or topoisomerases) .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
- Chemical proteomics : Activity-based protein profiling (ABPP) with clickable probes to map cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
